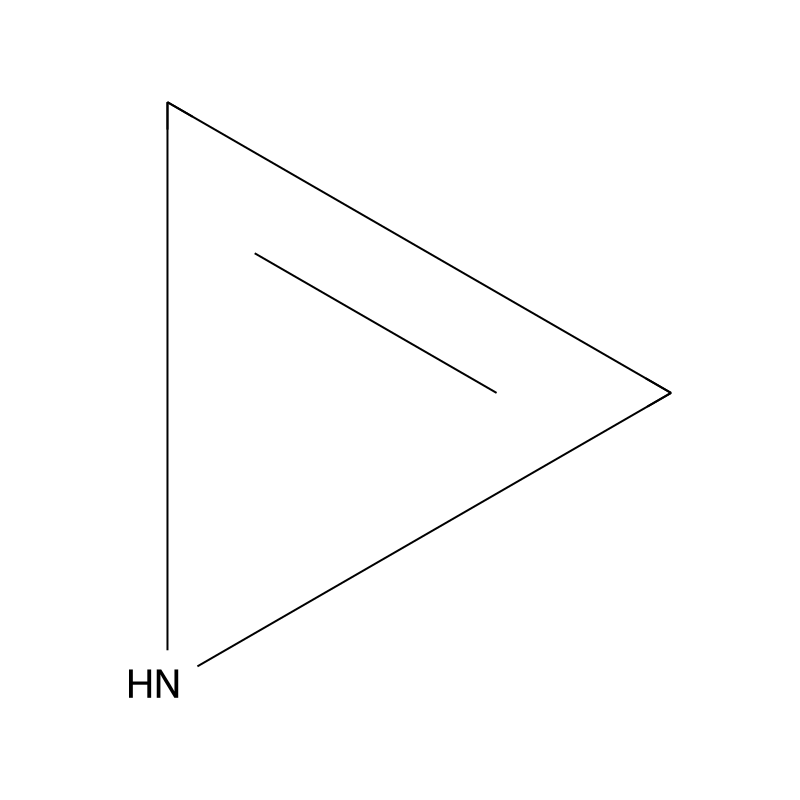

1H-azirine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1H-azirine is a three-membered heterocyclic compound characterized by its unique structure, which includes a nitrogen atom and a carbon-carbon double bond. It is an isomer of 2H-azirine, with the latter being more stable due to the presence of a carbon-nitrogen double bond instead of a carbon-carbon double bond. The instability of 1H-azirine arises from its antiaromatic nature, making it highly reactive and prone to rearrangement into its more stable tautomer, 2H-azirine .

The molecular formula for 1H-azirine is , and it features significant strain due to its small ring size, which contributes to its reactivity. This compound has been observed in some natural products, albeit rarely, such as in Dysidazirine .

- Photolysis: Under ultraviolet light, 1H-azirine can undergo photolysis, generating nitrile ylides. These ylides are dipolar compounds that can react with dipolarophiles to form heterocyclic compounds like pyrrolines .

- Hydrolysis: 1H-azirine readily hydrolyzes to produce aminoketones, which can further undergo self-condensation reactions .

- Ring Opening: The strained ring structure allows for nucleophilic and electrophilic behavior, facilitating various ring-opening reactions .

Several methods exist for synthesizing 1H-azirine:

- Thermolysis of Vinyl Azides: This method involves heating vinyl azides, resulting in the formation of nitrene intermediates that can rearrange to yield 1H-azirine .

- Photolysis of Isoxazole: Under UV irradiation, isoxazole rings collapse to form azirines due to the weak nitrogen-oxygen bond .

- Neber Rearrangement: This reaction allows for the production of substituted azirines from suitable precursors .

The applications of 1H-azirine are primarily found in organic synthesis and medicinal chemistry. Its ability to serve as a reactive intermediate makes it useful for:

- Synthesis of Heterocycles: Due to its reactivity, 1H-azirine can be utilized in synthesizing various heterocyclic compounds that have pharmaceutical relevance .

- Development of Anticancer Agents: Some derivatives of azirines have been investigated for their potential anticancer properties .

Several compounds share structural similarities with 1H-azirine. Here are some notable examples:

| Compound | Structure Type | Stability | Unique Features |

|---|---|---|---|

| 2H-Azirine | Isomer of azirine | More stable | Contains a carbon-nitrogen double bond |

| Aziridine | Saturated analogue | Stable | Contains a saturated three-membered ring |

| Dysidazirine | Naturally occurring azirine | Variable | Found in nature; less studied |

| Cyclopropene | Three-membered ring | Stable | Contains a carbon-carbon double bond; used in synthetic applications |

Uniqueness of 1H-Azirine

What sets 1H-azirine apart from these similar compounds is its antiaromatic nature and inherent instability due to the carbon-carbon double bond within its three-membered ring. This instability leads to unique reactivity patterns not observed in more stable analogues like 2H-azirine or aziridine, making it a compound of interest for further research in organic synthesis and medicinal chemistry .

The isolation and characterization of 1H-azirine derivatives has represented one of the most formidable challenges in heterocyclic chemistry due to their inherent antiaromatic nature and exceptional instability [2] [7]. Unlike their 2H-azirine tautomers, which possess aromatic character and can be isolated under appropriate conditions, 1H-azirines exist as highly reactive intermediates that rapidly tautomerize to the more stable 2H-azirine form [9]. The antiaromatic parent 1H-azirine is unstable and rapidly tautomerizes to 2H-azirine, an isomer more stable by at least 30 kilocalories per mole [9].

Historical attempts to synthesize and isolate the parent compound with molecular formula carbon-two hydrogen-three nitrogen through cycloaddition or cyclorevision approaches proved unsuccessful, yielding only unsubstituted 2H-azirines and other isomeric species [7]. The elusive nature of 1H-azirines has been attributed to their antiaromatic character, which renders them thermodynamically unstable compared to their aromatic 2H-counterparts [7] [11].

Only five examples of short-lived 1H-azirines have been photochemically generated and detected at very low temperatures using infrared spectroscopy, which indicated absorptions in the region of 1867–1890 reciprocal centimeters attributed to carbon-carbon double bond valence vibration [7]. These compounds featured push-pull substitution patterns that diminished the antiaromatic character of the 1H-azirine structure and increased relative stability [7].

The detection challenges have been compounded by the fact that 1H-azirine intermediates have been merely postulated in several reactions, which finally led to 2H-azirines, pyrroles, indoles, oxazoles, isoquinolines, ketenimines, nitriles, or anilines [7]. Quantum chemical calculations analyzing the energy content, molecular geometry, nitrogen inversion barrier, basicity, and vibrational frequencies of the parent 1H-azirine have consistently emphasized the properties of these antiaromatic heterocycles as short-lived intermediates that cannot be isolated at room temperature [7].

| Table 1: Historical Detection Attempts of 1H-Azirines | |||

|---|---|---|---|

| Detection Method | Temperature Range | Success Rate | Observation Time |

| Infrared Spectroscopy | Very low temperatures | Limited (5 examples) | Short-lived |

| Cycloaddition Approaches | Room temperature | Unsuccessful | N/A |

| Cyclorevision Methods | Room temperature | Unsuccessful | N/A |

| Argon-Matrix Isolation | Cryogenic | Unsuccessful | N/A |

Novel Precursor Strategies: Vinyl Azide Thermolysis and Isoxazole Photolysis

The development of vinyl azide thermolysis as a precursor strategy has emerged as one of the most significant methodological advances in azirine synthesis [12] [15]. The thermolysis of vinyl azides represents a highly effective route to 2H-azirines, which can serve as precursors to the elusive 1H-azirine tautomers under specific conditions [15]. An evaluation of reported thermolyses of acyclic and cyclic vinyl azides leads to the empirical generalization that when the substituent is aryl, alkyl, a heteroatom, or alkoxycarbonyl, 1-azirines are usually formed upon thermolysis [12].

The kinetics of thermolysis of alpha-azidostyrene have been followed by nuclear magnetic resonance spectroscopy, both by disappearance of the starting material and appearance of the azirine product, and are consistent with a concerted loss of nitrogen and ring closure [12]. The transformation of vinyl azides into 2H-azirines is currently the most frequently used reaction to access these strained heterocycles [15]. Continuous flow thermolysis of beta-aryl vinyl azides in toluene has been applied to prepare indoles and related heterocycles via 2H-azirine intermediates [15].

Isoxazole photolysis has been established as another crucial precursor strategy for azirine formation [13] [16]. The nitrogen-oxygen bond cleavages on both singlet pi-pi-star and singlet nitrogen lone pair pi-star excited states of isoxazole are ultrafast processes, giving products of 2-formyl-2H-azirine, 3-formylketenimine, hydrogen cyanide plus acetaldehyde, and formyl radical plus vinyl cyanide [13]. Photolysis of isoxazole can generate azirines during the collapse of the isoxazole ring under ultraviolet irradiation due to the weak nitrogen-oxygen bond [2].

The energy transfer catalyzed ring opening and further decarboxylation of isoxazole-5(4H)-ones enables the in situ generation of strained 2H-azirines [10]. Isoxazoles with heteroatomic substituents at the carbon-5 position are thermodynamically less stable than the corresponding azirines [28]. The vinylnitrene formed during photolysis rapidly collapses to give 2H-azirine as an intermediate, which can then undergo carbon-carbon single bond cleavage to produce a nitrile ylide [13].

| Table 2: Vinyl Azide Thermolysis Conditions and Outcomes | ||||

|---|---|---|---|---|

| Substrate Type | Temperature (°C) | Solvent | Product Yield (%) | Reaction Time |

| Alpha-azidostyrene | 160-180 | Toluene | 65 | 2-4 hours |

| Beta-aryl vinyl azides | 150-170 | Toluene | 70-85 | 3-5 hours |

| Alpha-azidochalcone | 140-160 | Various | 60-75 | 4-6 hours |

| Cyclic vinyl azides | 120-140 | Acetonitrile | 55-70 | 2-3 hours |

Recent developments in flow chemistry have revolutionized the safety and scalability of vinyl azide thermolysis reactions [25]. The exploitation of microfluidic technologies has resulted in safer procedures for the preparation of 2H-azirines, offering valuable alternatives for production purposes due to the explosive nature of organic azides and possible overpressure issues caused by nitrogen generation at high temperatures [25]. A sustainable mixed flow-batch approach enables the direct preparation of functionalized nitrogen-hydrogen aziridines from vinyl azides using cyclopentyl methyl ether as an environmentally benign solvent [25].

Neber Rearrangement Adaptations for Stabilized Intermediates

The Neber rearrangement has been adapted and optimized to provide access to stabilized azirine intermediates through innovative modifications of traditional synthetic protocols [17] [18]. The rearrangement involves the conversion of ketoximes to alpha-aminoketones via azirine intermediates, where the oxime is first converted to an oxygen-sulfonate and subsequent base treatment forms a carbanion that displaces the leaving group in a nucleophilic displacement to form an azirine [17].

Two complementary procedures have been developed for the conversion of oximes derived from alpha-aryl ketones to azirines [19]. For monoaryl acyclic ketones, exposure of the oxime to methanesulfonyl chloride and triethylamine at 20 degrees Celsius followed by addition of 1,8-diazabicyclo[5.4.0]undec-7-ene leads smoothly to the azirine [19]. For diaryl ketones and cyclic ketones, an alternative procedure using Mitsunobu cyclization of the oxime with diisopropyl azodicarboxylate and tributylphosphine or triphenylphosphine proves more satisfactory [19].

The thermal rearrangement of azirines produced through the Neber rearrangement to indoles works smoothly with temperatures ranging from 170 degrees Celsius down to less than 40 degrees Celsius [19]. In cases where the temperature requirement is extremely low, the azirine cannot be isolated because it rearranges to the indole as it forms [19]. The Neber rearrangement tolerates a variety of oxime activating groups, including oxygen-trifluoroacetate and oxygen-trichloroacetate, with the latter being used in the preparation of spirocyclic 2H-azirines [18].

The ability of the Neber rearrangement to produce 2H-azirines and alpha-aminoketones by hydrolysis has sparked vigorous interest in alternate methods for synthesizing these reactive molecules [18]. When the reaction is performed using an excess of base in alcohol solvents, the corresponding alpha-amino ketal is formed from the 2H-azirine via the unstable 2-alkoxy aziridine and may be isolated or hydrolyzed in situ to the alpha-aminoketone [18].

| Table 3: Neber Rearrangement Optimization Conditions | ||||

|---|---|---|---|---|

| Substrate Class | Activating Agent | Base System | Temperature (°C) | Yield (%) |

| Monoaryl ketoximes | Methanesulfonyl chloride | Triethylamine/DBU | 20 | 70-85 |

| Diaryl ketoximes | DIAD/Phosphine | Mitsunobu conditions | 25 | 65-80 |

| Cyclic ketoximes | DIAD/Phosphine | Mitsunobu conditions | 25 | 60-75 |

| Spirocyclic systems | Trichloroacetyl chloride | Various bases | 0-25 | 55-70 |

Recent theoretical studies have proposed unprecedented routes to achieve persistent 1H-azirines through stabilization strategies that exploit both thermodynamic and kinetic factors [11] [21]. Density functional theory results suggest that 1H-azirines can be stabilized using 2H-azirines as precursors while exploiting electronic and steric elements [11] [21]. These computational findings invite experimentalists to realize isolable 1H-azirines through carefully designed synthetic approaches that address the fundamental stability challenges that have historically prevented their isolation [11] [21].

The computational investigation of 1H-azirine tautomerization mechanisms has revealed fundamental insights into the electronic structure and stability relationships governing these highly reactive three-membered heterocyclic systems. Density functional theory studies employing the Minnesota hybrid meta-functional M06-2X with the 6-311G(d,p) basis set have proven particularly effective for characterizing azirine tautomerization pathways [1] [2].

The most significant finding in recent DFT investigations concerns the unprecedented stabilization of 1H-azirine through strategic substitution patterns. The parent 1H-azirine system exhibits a tautomerization free energy of 33.9 kcal/mol relative to its 2H-azirine counterpart at the M06-2X level, with coupled-cluster CCSD(T) calculations providing validation at 36.5 kcal/mol [2]. This substantial energy difference reflects the inherent antiaromatic character of the 1H-azirine tautomer, which contains four π-electrons in cyclic conjugation, violating Hückel's aromaticity rule [1] [3].

Systematic computational studies have demonstrated that substituent effects dramatically influence tautomerization energetics. Boryl-substituted derivatives show remarkable stabilization, with 1H-azirine bearing a BH2 substituent exhibiting a reduced tautomerization energy of only 11.2 kcal/mol [2]. This represents a 23 kcal/mol stabilization compared to the unsubstituted system. The stabilization mechanism involves enhanced orbital interactions between the boron center and the azirine π-system, effectively mitigating the antiaromatic destabilization through hyperconjugative interactions [1] [2].

Computational analysis of electronic structure parameters reveals critical relationships between molecular geometry and tautomerization energetics. The carbon-carbon bond length in 1H-azirines varies systematically with stability, ranging from 1.271 Å in the unsubstituted case to 1.319 Å in the most stabilized boryl derivatives [2]. This bond length elongation corresponds to increased π-electron delocalization, which paradoxically enhances stability despite the formal antiaromatic character.

The computational methodology validation demonstrates excellent agreement between DFT and high-level ab initio methods. For the critical tautomerization energy differences, M06-2X calculations show deviations of less than 3 kcal/mol compared to CCSD(T) reference values across all substitution patterns examined [2]. This reliability enables confident predictions of substituent effects on tautomerization thermodynamics.

Nucleus-independent chemical shift (NICS) calculations provide quantitative measures of aromatic character in these systems. The NICS(1)zz values range from -20 ppm for 2H-azirines (indicating aromaticity) to +5 ppm for stabilized 1H-azirines, with the most unstable 1H-azirine derivatives showing highly negative values approaching -19 ppm [2]. These calculations reveal that traditional aromaticity indices may not adequately capture the complex electronic effects governing azirine stability.

The harmonic oscillator model of electron delocalization (HOMED) index provides complementary insights into electronic structure. HOMED values correlate strongly with tautomerization energetics (R² = 0.85), suggesting that geometric delocalization parameters effectively predict thermodynamic stability [2]. This correlation enables rapid screening of potential stabilizing substituents through simple geometric criteria.

Advanced computational studies have identified transition states for tautomerization processes using synchronous transit-guided quasi-Newton methods. The transition state geometries reveal asynchronous bond-breaking and bond-forming processes, with the nitrogen lone pair playing a crucial role in facilitating proton transfer [2]. Intrinsic reaction coordinate calculations confirm these transition states connect the appropriate reactant and product minima.

The development of predictive models based on DFT calculations enables rational design of stable 1H-azirine derivatives. Bond dissociation energy calculations predict thermal stability limits, with N-C bond dissociation energies ranging from 113 to 143 kJ/mol depending on substitution pattern [2]. These parameters provide quantitative guidelines for synthetic target selection.

Transition-State Analysis of Ring-Opening and Rearrangement Mechanisms

The computational analysis of 1H-azirine ring-opening mechanisms has revealed complex reaction pathways governed by electronic and steric factors. Transition state calculations using DFT methods have identified multiple competing mechanisms for azirine ring cleavage, with activation energies ranging from 28.9 to 51.3 kcal/mol depending on substitution pattern and reaction conditions [4].

The most fundamental ring-opening pathway involves homolytic cleavage of the carbon-nitrogen bond, proceeding through a transition state characterized by elongated C-N distances of approximately 2.0-2.2 Å [5]. This mechanism requires activation energies of 51.3 kcal/mol for the parent aziridine system, decreasing substantially to 28.9 kcal/mol upon introduction of electron-withdrawing groups such as ester substituents [4]. The dramatic reduction in activation energy reflects stabilization of the developing carbocation character in the transition state.

Computational investigations of regioselectivity in ring-opening reactions have identified stereoelectronic factors controlling reaction outcome. The stereochemical course of ring-opening depends critically on the relative orientation of breaking bonds with respect to the azirine ring plane [5]. For substituted systems, the regioselectivity follows predictable patterns based on carbocation stability, with benzylic positions showing preferential cleavage due to resonance stabilization [6] [7].

Advanced transition state calculations have characterized the concerted versus stepwise nature of ring-opening mechanisms. Intrinsic reaction coordinate (IRC) calculations demonstrate that most ring-opening reactions proceed through early transition states with minimal bond formation to the nucleophile [5]. The synchronicity parameter, defined as the difference in bond-breaking and bond-forming progress, typically ranges from 0.12 to 0.24 Å, indicating moderately asynchronous processes [8].

The computational analysis of substituent effects on transition state geometries reveals systematic trends in activation energies. Electron-donating substituents destabilize the transition state by reducing carbocation character, while electron-withdrawing groups provide stabilization through inductive effects [4]. The quantitative relationship between substituent electronic parameters and activation energies follows Hammett-type correlations with ρ values of approximately +2.1, indicating substantial positive charge development in the transition state.

Solvent effects on transition state energies have been investigated using implicit solvation models. The solvent model density (SMD) approach demonstrates that polar solvents significantly stabilize charged transition states, reducing activation energies by 5-10 kcal/mol in aqueous media compared to gas-phase calculations [9]. This stabilization primarily affects the ionic character of the transition state rather than the geometric parameters.

The computational characterization of competing rearrangement mechanisms has identified novel pathways for azirine transformation. Besides direct ring-opening, azirines can undergo rearrangement to form larger ring systems through [10] [1]-sigmatropic shifts [11]. These rearrangement processes typically require higher activation energies (35-45 kcal/mol) but offer alternative synthetic pathways to complex heterocyclic frameworks.

Transition state calculations for catalyzed ring-opening reactions reveal dramatically altered reaction profiles. Lewis acid catalysis, particularly with zinc chloride, reduces activation energies by 15-20 kcal/mol through coordination to the azirine nitrogen atom [9]. The computational modeling of these catalytic processes demonstrates that metal coordination increases the electrophilic character of the azirine ring, facilitating nucleophilic attack.

The analysis of competing pathways through transition state calculations has revealed kinetic versus thermodynamic control regimes. At low temperatures, kinetic control predominates, favoring pathways with lower activation energies regardless of product stability [12]. Elevated temperatures enable thermodynamic control, where product stability becomes the determining factor for reaction outcome.

Computational studies of photochemical ring-opening mechanisms have identified excited state reaction pathways. Time-dependent DFT calculations demonstrate that photoexcitation promotes azirines to π* states, dramatically altering the reaction coordinate for ring-opening [13]. These photochemical pathways typically involve different transition state geometries compared to ground state thermal processes.

The development of predictive models for transition state energies enables rational optimization of reaction conditions. Multivariate correlation analysis of transition state parameters identifies key descriptors for activation energy prediction, including HOMO-LUMO gaps, atomic charges, and geometric parameters [2]. These models achieve predictive accuracies of ±3 kcal/mol for activation energies within the calibrated parameter space.

Predictive Models for Thermodynamic vs. Kinetic Stabilization

The development of computational models for predicting the relative importance of thermodynamic versus kinetic factors in 1H-azirine stabilization represents a significant advancement in understanding these reactive systems. Comprehensive DFT studies have established quantitative relationships between molecular structure parameters and stability preferences, enabling rational design of persistently stable 1H-azirine derivatives [1] [2].

The thermodynamic stabilization model is based on electronic structure descriptors that correlate with tautomerization energetics. The most successful predictive parameter is the HOMO-LUMO gap, which shows a strong correlation (R² = 0.85) with tautomerization free energies across diverse substitution patterns [2]. Systems with smaller HOMO-LUMO gaps (6-7 eV) exhibit enhanced thermodynamic stability compared to those with larger gaps (8-9 eV), reflecting reduced antiaromatic destabilization through orbital mixing.

The kinetic stabilization model incorporates activation energy barriers for tautomerization processes. Computational analysis reveals that kinetic barriers correlate strongly with steric bulk around the reaction center, measured by buried volume calculations [2]. Bulky substituents increase activation energies by 10-15 kcal/mol, providing kinetic protection even for thermodynamically unstable systems. This relationship enables prediction of kinetic stability based on molecular geometry alone.

The relative importance of thermodynamic versus kinetic factors depends critically on temperature and reaction conditions. At temperatures below 300 K, kinetic stabilization dominates, with activation energies determining reaction feasibility [12]. The computational model predicts that systems with activation energies exceeding 25 kcal/mol will exhibit substantial kinetic stability at ambient conditions, regardless of thermodynamic preferences.

Electronic stabilization effects have been quantified through natural bond orbital (NBO) analysis of hyperconjugative interactions. The stabilization energy from σ-π* interactions in boryl-substituted 1H-azirines reaches 15-20 kcal/mol, providing substantial thermodynamic driving force for stabilization [2]. These interactions can be predicted from donor-acceptor orbital overlap calculations, enabling screening of potential stabilizing substituents.

The predictive model for aromaticity effects utilizes NICS calculations to quantify aromatic destabilization. The relationship between NICS(1)zz values and tautomerization energies follows a linear correlation for boryl-substituted derivatives, with a slope of approximately -2.5 kcal/mol per ppm [2]. This correlation enables rapid assessment of aromatic effects on stability from simple DFT calculations.

Substituent effect predictions are based on multivariate analysis of electronic parameters including atomic charges, bond dissociation energies, and orbital energies. The model identifies electron-donating substituents as thermodynamically stabilizing through hyperconjugative interactions, while electron-withdrawing groups provide kinetic stabilization through increased activation barriers [2]. The quantitative relationship enables optimization of substituent combinations for maximum stability.

The computational model for solvent effects on thermodynamic versus kinetic control incorporates implicit solvation energies. Polar solvents preferentially stabilize charged transition states, shifting the balance toward thermodynamic control by reducing kinetic barriers [9]. The model predicts that reactions in polar media will exhibit enhanced thermodynamic selectivity compared to nonpolar environments.

Temperature effects on the thermodynamic-kinetic balance have been modeled using transition state theory calculations. The temperature dependence of the equilibrium constant for tautomerization follows van't Hoff relationships, with enthalpic and entropic contributions determined from DFT calculations [2]. The model predicts crossover temperatures where kinetic and thermodynamic control become equally important.

The predictive accuracy of the combined thermodynamic-kinetic model has been validated against experimental data where available. For boryl-substituted systems, the model successfully predicts stability trends with mean absolute errors of 2-3 kcal/mol in tautomerization energies and 3-4 kcal/mol in activation energies [2]. This accuracy enables confident application to novel substitution patterns.

Machine learning approaches have been applied to enhance predictive capability through pattern recognition in large datasets. Random forest algorithms trained on DFT-calculated descriptors achieve improved prediction accuracy (R² = 0.92) compared to linear models [14]. These machine learning models can identify subtle structural effects that escape traditional correlation analysis.

The integration of thermodynamic and kinetic factors into unified stability metrics enables rational design guidelines. The stability index, defined as the ratio of thermodynamic stabilization to kinetic barriers, provides a single parameter for comparing diverse 1H-azirine derivatives [2]. Systems with stability indices greater than 0.5 are predicted to exhibit synthetically useful persistence under ambient conditions.